Cas no 932329-92-5 (3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide)

3-Chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a specialized benzothiazole derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring chloro-substituted benzothiazole and benzamide moieties, suggests utility as an intermediate in the synthesis of bioactive compounds. The presence of halogen atoms enhances reactivity, facilitating further functionalization for targeted molecule development. This compound may exhibit inhibitory properties against specific enzymes or receptors, making it valuable in drug discovery. Its stability under standard conditions ensures reliable handling in laboratory settings. Researchers may explore its role in developing antimicrobial or antitumor agents due to the benzothiazole scaffold's known pharmacological relevance. Strict purity standards are recommended for reproducible experimental outcomes.
3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide structure
932329-92-5 structure
Product Name:3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
CAS No:932329-92-5
MF:C14H8Cl2N2OS
MW:323.19711971283
CID:5455397
PubChem ID:8701988
Update Time:2025-05-22

3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • SR-01000917320-1
    • AKOS001996438
    • SR-01000917320
    • VU0506207-1
    • VU0506207-2
    • 3-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide
    • F2960-0007
    • 932329-92-5
    • 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
    • Inchi: 1S/C14H8Cl2N2OS/c15-9-3-1-2-8(6-9)14(19)18-11-5-4-10(16)12-13(11)20-7-17-12/h1-7H,(H,18,19)
    • InChI Key: IZGFEVNJVDTVDP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C2C=1N=CS2)NC(C1C=CC=C(C=1)Cl)=O

Computed Properties

  • Exact Mass: 321.9734394g/mol
  • Monoisotopic Mass: 321.9734394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 70.2Ų

3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide Pricemore >>

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Additional information on 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

Comprehensive Overview of 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide (CAS No. 932329-92-5)

3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide, with the CAS number 932329-92-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of chloro substituents at specific positions enhances its reactivity and potential applications, making it a subject of interest for scientists exploring novel therapeutic agents and crop protection solutions.

In recent years, the demand for benzothiazole derivatives has surged due to their versatility in drug discovery and agricultural chemistry. Researchers are particularly intrigued by the structure-activity relationship (SAR) of 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide, as it offers insights into designing more effective molecules. The compound's unique molecular framework allows it to interact with various biological targets, paving the way for innovations in treating diseases and improving crop yields.

One of the most frequently searched questions related to this compound is: "What are the applications of 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide in medicine?" Preliminary studies suggest that this compound exhibits promising antimicrobial and anti-inflammatory properties, making it a candidate for developing new antibiotics and anti-inflammatory drugs. Its mechanism of action involves inhibiting key enzymes or pathways essential for microbial survival, which aligns with the growing need for antibiotic alternatives amid rising antimicrobial resistance.

Another hot topic in the scientific community is the role of benzothiazole-based compounds in sustainable agriculture. Farmers and agronomists are increasingly searching for "eco-friendly pesticides" and "crop protection agents" to replace traditional chemicals. 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has shown potential as a biopesticide, offering targeted action against pests while minimizing environmental impact. This aligns with the global shift toward green chemistry and sustainable farming practices.

The synthesis of 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves multi-step organic reactions, including amide coupling and halogenation. Chemists often search for "efficient synthesis methods for benzothiazole derivatives" to optimize yields and reduce costs. Recent advancements in catalysis and green solvents have improved the scalability of such processes, making them more accessible for industrial applications.

From a regulatory perspective, CAS No. 932329-92-5 is not classified as a hazardous substance under major global frameworks. However, researchers and manufacturers must adhere to Good Laboratory Practices (GLP) and Good Manufacturing Practices (GMP) to ensure safety and compliance. This is particularly relevant given the increasing scrutiny of chemical safety in consumer products and environmental regulations.

In conclusion, 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide represents a fascinating intersection of chemistry, biology, and environmental science. Its potential applications in drug development and agriculture, coupled with its unique chemical properties, make it a compound worth watching in the coming years. As research progresses, we can expect more answers to popular queries like "How does 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide compare to other benzothiazole derivatives?" and "What are the latest breakthroughs involving this compound?"

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